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Compound of Interest

Compound Name: cGAS-IN-2

Cat. No.: B12363450

This guide provides a detailed overview of the potent and selective human cyclic GMP-AMP
synthase (cGAS) inhibitor, G150. It is intended for researchers, scientists, and drug
development professionals working on the cGAS-STING pathway and related inflammatory and
autoimmune diseases. This document covers the chemical structure, a representative
synthesis, biological activity, and detailed experimental protocols for the characterization of
CcGAS inhibitors like G150.

Introduction to cGAS and the Therapeutic Potential
of Its Inhibition

Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a central role in
innate immunity. Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a danger
signal associated with pathogens or cellular damage—cGAS catalyzes the synthesis of the
second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[1] 2'3'-CGAMP then
binds to and activates the adaptor protein STING (Stimulator of Interferon Genes), which is
located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade
involving TBK1 and IRF3, leading to the production of type I interferons (IFNs) and other pro-
inflammatory cytokines.

While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA
can lead to autoinflammatory and autoimmune diseases. Consequently, the development of
small molecule inhibitors of cGAS is a promising therapeutic strategy for these conditions.
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G150 is a potent and selective inhibitor of human cGAS that has demonstrated efficacy in
cellular models.[2][3][4]

Chemical Structure and Properties of G150

G150 is a small molecule inhibitor characterized by a central pyridinyl ether scaffold. Its
structure is presented below.

Chemical Name: 2-(azetidin-1-yl)-N-(6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridin-2-
yl)acetamide

Molecular Formula: C27H23CIsN4O3
Molecular Weight: 573.86 g/mol

Chemical Structure:
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Representative Synthesis of G150

A detailed, step-by-step synthesis protocol for G150 has not been made publicly available.
However, a plausible synthetic route can be devised based on established organic chemistry
principles, such as the Ullmann condensation for the formation of the diaryl ether bond and
standard amidation reactions. The following represents a hypothetical, multi-step synthesis.

Step 1: Synthesis of the Pyridinyl Ether Core via Ullmann Condensation

The key diaryl ether linkage in G150 can be formed through a copper-catalyzed Ullmann
condensation between a dihalogenated pyridine and 3-chlorophenol.

e Reactants: 2,6-dichloro-5-(2,4-dichlorobenzyl)pyridine and 3-chlorophenol.
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o Catalyst: Copper(l) iodide (Cul) with a ligand such as picolinic acid.

e Base: Potassium phosphate (KsPOa) or cesium carbonate (Cs2CO3).

e Solvent: A high-boiling polar solvent like DMSO or DMF.

e Procedure: The reactants, catalyst, and base are heated in the solvent under an inert
atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the
product, 2-chloro-6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridine, is isolated and purified
using column chromatography.

Step 2: Nucleophilic Aromatic Substitution to Introduce the Amine

The remaining chlorine atom on the pyridine ring can be displaced by an amino group, which
will later be acylated.

o Reactants: 2-chloro-6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridine and a source of
ammonia or a protected amine.

» Conditions: This can be achieved under high pressure and temperature, or through a
palladium-catalyzed Buchwald-Hartwig amination. For the latter, a palladium catalyst (e.g.,
Pdz(dba)s) and a suitable phosphine ligand (e.g., Xantphos) would be used with a base like
sodium tert-butoxide.

e Procedure: The reactants are combined with the catalyst system in a suitable solvent (e.qg.,
toluene) and heated. The resulting 6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridin-2-
amine is then purified.

Step 3: Acylation of the Amine

The final acetamide side chain is installed by acylating the newly introduced amino group.

e Reactants: 6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridin-2-amine and 2-(azetidin-1-
yl)acetyl chloride.

e Base: A non-nucleophilic base such as triethylamine or pyridine.

e Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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e Procedure: The acetyl chloride is added to a solution of the amine and base at a low
temperature (e.g., 0 °C) and then allowed to warm to room temperature. The final product,
G150, is isolated and purified by chromatography.

Quantitative Biological Data

G150 has been characterized as a highly potent inhibitor of human cGAS with good cellular
activity. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of G150

Target Assay Type ICs0 (NM) Reference
Biochemical

Human cGAS - 10.2 [21[3114]
(unspecified)
Biochemical

Murine cGAS - Inactive [2][3]
(unspecified)

Table 2: Cellular Inhibitory Activity of G150

Cell Type Stimulation Readout ICs0 (UM) Reference
Human THP-1
dsDNA IFNB1 mRNA 1.96 [2]
cells
Human THP-1
I dsDNA CXCL10 mRNA ~7.5 [2]
cells

Primary Human
dsDNA IFNB1 mRNA <1 2]
Macrophages

Primary Human
dsDNA CXCL10 mRNA <1 [2]
Macrophages

No publicly available data on the binding affinity (Kd) or pharmacokinetic properties of G150
was found.
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Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the cGAS-STING signaling
pathway and a general experimental workflow for the characterization of a cGAS inhibitor like
G150.
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Caption: The cGAS-STING signaling pathway and the inhibitory action of G150.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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